molecular formula C8H15BrOSi B14551409 [(2-Bromocyclopent-1-en-1-yl)oxy](trimethyl)silane CAS No. 61668-37-9

[(2-Bromocyclopent-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14551409
CAS No.: 61668-37-9
M. Wt: 235.19 g/mol
InChI Key: KDGHQYOTLYBFMM-UHFFFAOYSA-N
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Description

(2-Bromocyclopent-1-en-1-yl)oxysilane is an organosilicon compound that features a bromocyclopentene moiety bonded to a trimethylsilane group through an oxygen atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromocyclopent-1-en-1-yl)oxysilane typically involves the reaction of 2-bromocyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-Bromocyclopent-1-en-1-ol+Trimethylsilyl chloride(2-Bromocyclopent-1-en-1-yl)oxysilane+HCl\text{2-Bromocyclopent-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(2-Bromocyclopent-1-en-1-yl)oxysilane} + \text{HCl} 2-Bromocyclopent-1-en-1-ol+Trimethylsilyl chloride→(2-Bromocyclopent-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

While specific industrial production methods for (2-Bromocyclopent-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromocyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: (2-Aminocyclopent-1-en-1-yl)oxysilane, (2-Thiocyclopent-1-en-1-yl)oxysilane.

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: (Cyclopent-1-en-1-yl)oxysilane.

Scientific Research Applications

(2-Bromocyclopent-1-en-1-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

    Pharmaceuticals: Investigated for its potential in drug development due to its reactivity and structural features.

Mechanism of Action

The mechanism of action of (2-Bromocyclopent-1-en-1-yl)oxysilane in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorocyclopent-1-en-1-yl)oxysilane
  • (2-Iodocyclopent-1-en-1-yl)oxysilane
  • (2-Fluorocyclopent-1-en-1-yl)oxysilane

Uniqueness

(2-Bromocyclopent-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than chlorine but more reactive than iodine, making this compound versatile for various synthetic applications.

Properties

CAS No.

61668-37-9

Molecular Formula

C8H15BrOSi

Molecular Weight

235.19 g/mol

IUPAC Name

(2-bromocyclopenten-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C8H15BrOSi/c1-11(2,3)10-8-6-4-5-7(8)9/h4-6H2,1-3H3

InChI Key

KDGHQYOTLYBFMM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCC1)Br

Origin of Product

United States

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